molecular formula C7H6O3 B048550 3-(3-Furyl)acrylic acid CAS No. 81311-95-7

3-(3-Furyl)acrylic acid

Cat. No.: B048550
CAS No.: 81311-95-7
M. Wt: 138.12 g/mol
InChI Key: JHAPZUDWRRBZHZ-OWOJBTEDSA-N
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Description

3-(3-Furyl)acrylic acid is an organic compound with the chemical formula C₇H₆O₃. It is characterized by the presence of a furan ring attached to an acrylic acid moiety. This compound is known for its applications in chemical research and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Furyl)acrylic acid can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-furaldehyde and malonic acid in the presence of a base such as piperidinium acetate . This reaction typically occurs under solvent-free conditions and yields the desired acrylic acid derivative.

Industrial Production Methods: Industrial production of this compound often involves the use of carbohydrate-derived furfurals. These furfurals are subjected to chemical catalysis to produce the desired acrylic acid derivatives. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Furyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-(3-Furyl)propionic acid.

    Substitution: Nitro-3-(3-furyl)acrylic acid, halo-3-(3-furyl)acrylic acid.

Scientific Research Applications

3-(3-Furyl)acrylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-(2-Furyl)acrylic acid: Similar structure but with the furan ring attached at the 2-position.

    Furan-2-acrylic acid: Another furan derivative with an acrylic acid moiety.

Uniqueness: 3-(3-Furyl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(E)-3-(furan-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPZUDWRRBZHZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901228
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81311-95-7
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(furan-3-yl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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